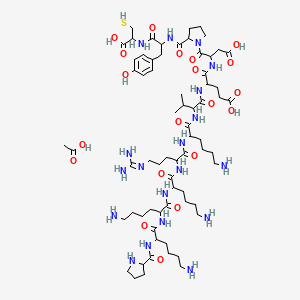
SV40 T-Ag-derived NLS peptide acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SV40 T-Ag-derived NLS peptide acetate: is a nuclear localization signal peptide derived from the Large T antigen residues 47 to 56. This peptide is tagged to DNA, which allows it to efficiently translocate into the cell nucleus . The sequence of this peptide is Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Tyr-Cys, and its molecular formula is C66H111N19O18S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SV40 T-Ag-derived NLS peptide acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions: SV40 T-Ag-derived NLS peptide acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products: The major product formed from these reactions is the this compound itself, with high purity (>95%) achieved through purification processes .
Aplicaciones Científicas De Investigación
SV40 T-Ag-derived NLS peptide acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Facilitates the study of nuclear localization signals and their role in cellular processes.
Medicine: Used in gene therapy research to deliver therapeutic DNA into the cell nucleus.
Industry: Employed in the development of peptide-based delivery systems for pharmaceuticals
Mecanismo De Acción
The mechanism of action of SV40 T-Ag-derived NLS peptide acetate involves its ability to translocate tagged DNA into the cell nucleus. The peptide binds to importin proteins in the cytoplasm, which then transport the peptide-DNA complex through the nuclear pore complex into the nucleus. This process is essential for the delivery of genetic material into the nucleus for gene expression and therapeutic applications .
Comparación Con Compuestos Similares
TAT peptide: Derived from the HIV-1 TAT protein, also used for nuclear localization.
NLS from nucleoplasmin: Another nuclear localization signal peptide used in research.
Uniqueness: SV40 T-Ag-derived NLS peptide acetate is unique due to its specific sequence derived from the Large T antigen, which provides efficient nuclear translocation. Its high purity and effectiveness in delivering DNA into the nucleus make it a valuable tool in various scientific and medical applications .
Propiedades
Fórmula molecular |
C68H115N19O20S |
|---|---|
Peso molecular |
1550.8 g/mol |
Nombre IUPAC |
acetic acid;4-[[2-[[6-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-(pyrrolidine-2-carbonylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-[[3-carboxy-1-[2-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H111N19O18S.C2H4O2/c1-37(2)53(63(100)80-46(25-26-51(87)88)59(96)82-48(35-52(89)90)64(101)85-33-13-20-50(85)62(99)81-47(34-38-21-23-39(86)24-22-38)61(98)83-49(36-104)65(102)103)84-60(97)44(17-6-10-30-70)78-58(95)45(19-12-32-74-66(71)72)79-57(94)43(16-5-9-29-69)77-56(93)42(15-4-8-28-68)76-55(92)41(14-3-7-27-67)75-54(91)40-18-11-31-73-40;1-2(3)4/h21-24,37,40-50,53,73,86,104H,3-20,25-36,67-70H2,1-2H3,(H,75,91)(H,76,92)(H,77,93)(H,78,95)(H,79,94)(H,80,100)(H,81,99)(H,82,96)(H,83,98)(H,84,97)(H,87,88)(H,89,90)(H,102,103)(H4,71,72,74);1H3,(H,3,4) |
Clave InChI |
MSTWUXQKBTUPNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C3CCCN3.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



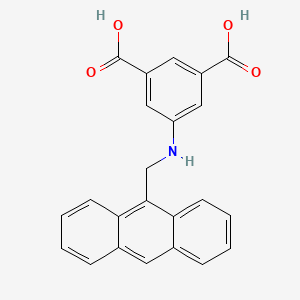
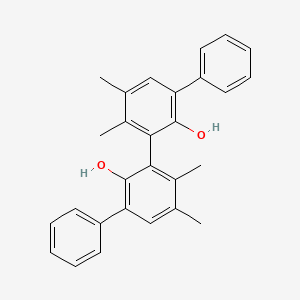
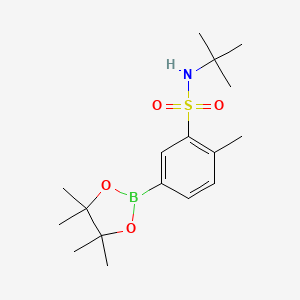
![[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;N,N-diethylethanamine](/img/structure/B14766891.png)
![7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one](/img/structure/B14766894.png)



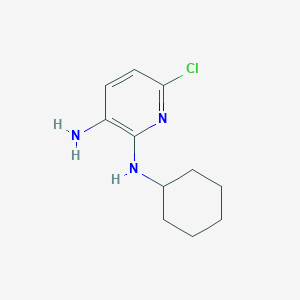
![5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766926.png)
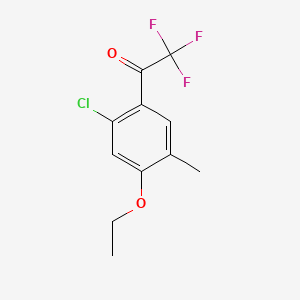
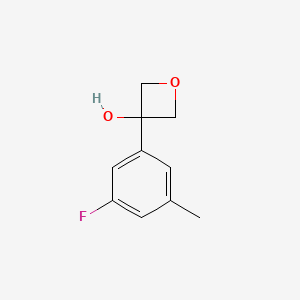
![N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14766942.png)
